molecular formula C14H13N3S B11975588 1-[(Z)-benzylideneamino]-3-phenylthiourea CAS No. 13456-63-8

1-[(Z)-benzylideneamino]-3-phenylthiourea

Katalognummer: B11975588
CAS-Nummer: 13456-63-8
Molekulargewicht: 255.34 g/mol
InChI-Schlüssel: AXBWEHNBWRHZBB-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-benzylideneamino]-3-phenylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a benzylideneamino group and a phenyl group attached to the thiourea moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-benzylideneamino]-3-phenylthiourea typically involves the condensation reaction between benzaldehyde and 3-phenylthiourea. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(Z)-benzylideneamino]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like alkyl halides, aryl halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thioureas.

Wissenschaftliche Forschungsanwendungen

1-[(Z)-benzylideneamino]-3-phenylthiourea has found applications in several scientific research areas:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: Research has shown potential for its use in developing new therapeutic agents due to its biological activity.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-[(Z)-benzylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit biological activity. It can also interact with enzymes and proteins, inhibiting their function and leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes is a key factor in its activity.

Vergleich Mit ähnlichen Verbindungen

1-[(Z)-benzylideneamino]-3-phenylthiourea can be compared with other thiourea derivatives:

    Similar Compounds: Thiourea, phenylthiourea, benzylthiourea.

    Uniqueness: The presence of both benzylideneamino and phenyl groups in this compound provides unique chemical properties and biological activities that are not observed in simpler thiourea derivatives. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

13456-63-8

Molekularformel

C14H13N3S

Molekulargewicht

255.34 g/mol

IUPAC-Name

1-[(Z)-benzylideneamino]-3-phenylthiourea

InChI

InChI=1S/C14H13N3S/c18-14(16-13-9-5-2-6-10-13)17-15-11-12-7-3-1-4-8-12/h1-11H,(H2,16,17,18)/b15-11-

InChI-Schlüssel

AXBWEHNBWRHZBB-PTNGSMBKSA-N

Isomerische SMILES

C1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2

Kanonische SMILES

C1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.